Guanosine, 2'-deoxy-1-methyl-

Descripción general

Descripción

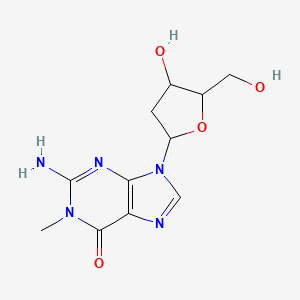

Guanosine, 2’-deoxy-1-methyl- is a modified nucleoside, which is a structural component of nucleic acids such as DNA and RNA. This compound is characterized by the presence of a methyl group at the 1-position and the absence of a hydroxyl group at the 2’-position of the ribose sugar. These modifications can significantly alter the chemical and biological properties of the nucleoside, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Guanosine, 2’-deoxy-1-methyl- typically involves the methylation of guanosine followed by the removal of the hydroxyl group at the 2’-position. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl group. The deoxygenation at the 2’-position can be achieved using reagents like tributyltin hydride in the presence of a radical initiator .

Industrial Production Methods: Industrial production of Guanosine, 2’-deoxy-1-methyl- often involves large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield, which are crucial for its application in research and pharmaceutical industries .

Types of Reactions:

Oxidation: Guanosine, 2’-deoxy-1-methyl- can undergo oxidation reactions, particularly at the guanine base. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can occur at the carbonyl group of the guanine base, using agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can take place at the methyl group, where nucleophiles such as thiols or amines can replace the methyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, under mild conditions.

Substitution: Thiols, amines, under basic conditions.

Major Products:

Oxidation: Oxidized guanine derivatives.

Reduction: Reduced guanine derivatives.

Substitution: Thiolated or aminated guanosine derivatives.

Aplicaciones Científicas De Investigación

Guanosine, 2’-deoxy-1-methyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.

Biology: Studied for its role in DNA and RNA stability and function.

Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

Industry: Utilized in the production of nucleic acid-based drugs and diagnostic tools.

Mecanismo De Acción

The mechanism of action of Guanosine, 2’-deoxy-1-methyl- involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA. The methyl group at the 1-position can interfere with base pairing and hydrogen bonding, leading to alterations in the secondary and tertiary structures of nucleic acids. This can impact processes such as replication, transcription, and translation .

Comparación Con Compuestos Similares

Guanosine: The parent compound without the methyl and deoxy modifications.

2’-Deoxyguanosine: Lacks the hydroxyl group at the 2’-position but does not have the methyl group.

1-Methylguanosine: Contains the methyl group but retains the hydroxyl group at the 2’-position.

Uniqueness: Guanosine, 2’-deoxy-1-methyl- is unique due to the combination of both the methyl group at the 1-position and the absence of the hydroxyl group at the 2’-position. This dual modification imparts distinct chemical and biological properties, making it a valuable tool in nucleic acid research and therapeutic development .

Actividad Biológica

Guanosine, 2'-deoxy-1-methyl- (often abbreviated as 2'-deoxy-1-methylguanosine) is a modified nucleoside that has garnered interest in various fields of biomedical research, particularly in the context of nucleic acid therapeutics and antiviral compounds. This article explores the biological activity of this compound, highlighting its synthesis, structural properties, and potential applications based on recent studies.

Synthesis and Structural Properties

The synthesis of 2'-deoxy-1-methylguanosine typically involves the modification of guanosine through methylation at the 1-position of the nucleobase. Recent studies have explored various synthetic approaches to obtain chirally pure forms of this compound. For instance, researchers have synthesized both 5'-(R)- and 5'-(S)-C-methyl guanosine and analyzed their conformational properties using X-ray crystallography .

Table 1: Comparison of Structural Properties

| Property | 5'-(R)-C-Methyl Guanosine | 5'-(S)-C-Methyl Guanosine |

|---|---|---|

| Thermal Stability | Lower than unmethylated | Higher than unmethylated |

| Exonuclease Protection | Effective against 5' exonuclease | Effective against 3' exonuclease |

| RNA Duplex Stability | Reduced | Increased |

Biological Activity

The biological activity of 2'-deoxy-1-methylguanosine has been evaluated in the context of RNA interference (RNAi) and antiviral therapies. The incorporation of this modified nucleoside into small interfering RNAs (siRNAs) has shown promising results in enhancing stability against nucleases while maintaining potency in gene silencing applications .

Case Studies

- RNAi Applications : In a study investigating the effects of C-methyl modifications on siRNA, it was found that both isomers (R and S) provided significant protection from exonucleases, thereby increasing the metabolic stability of siRNAs. This modification allowed for effective gene silencing in cellular models without compromising the efficacy of the siRNA .

- Antiviral Potential : The antiviral properties of modified nucleosides, including 2'-deoxy-1-methylguanosine, have been explored in relation to viral infections such as SARS-CoV-2. Research indicates that certain modifications can enhance the efficacy of antiviral agents by improving their binding affinity to viral polymerases .

The mechanism by which 2'-deoxy-1-methylguanosine exerts its biological activity primarily involves its incorporation into RNA molecules, where it can alter structural dynamics and enhance resistance to enzymatic degradation. The presence of a methyl group at the 1-position affects hydrogen bonding patterns and steric interactions within RNA duplexes, leading to altered stability and functionality .

Análisis De Reacciones Químicas

Route B: Lithium Diisopropylamide (LDA)-Catalyzed Reaction

-

Reactants : Dimethylacetamide (DMAc) and methyl acrylate.

-

Conditions : Solvent-free, −78 °C, 30-minute reaction.

-

Outcome : 90% purity with diphenylbutane isomers as byproducts .

Route C: Potassium tert-Butoxide (KOtBu)-Catalyzed Reaction

-

Reactants : Dimethylacrylamide (DMAA) and methyl propionate.

-

Conditions : Solvent-free, 0–5 °C, <2.5-minute reaction.

Table 1: Green Metrics Comparison of Synthetic Routes

| Metric | Traditional Route | Route B | Route C |

|---|---|---|---|

| Atom Economy (%) | 58 | 72 | 85 |

| Complete E Factor | 6.4 | 2.1 | 1.3 |

| Carbon Intensity (kg CO₂/kg) | 4.8 | 1.9 | 0.8 |

Route C outperforms others in atom economy (85%) and carbon intensity (0.8 kg CO₂/kg), aligning with green chemistry principles .

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The solvent facilitates O- and N-arylation reactions, demonstrating compatibility with diverse substrates:

Case Study: Pd/C-Catalyzed C2-Arylation of Indoles

-

Conditions : 110 °C, 24 hours, solvent recovery via distillation.

-

Yields : 82–94%, comparable to dimethylacetamide (DMAc) but with lower toxicity .

Table 2: Solvent Performance in SNAr Reactions

| Solvent | Yield (%) | Recovery Efficiency (%) |

|---|---|---|

| Rhodiasolv PolarClean | 82–94 | >90 |

| DMAc | 80–92 | <50 |

| NMP | 85–90 | <40 |

Role in Membrane Science

The compound enables non-solvent-induced phase separation (NIPS) for polymeric membrane fabrication:

Key Findings:

Propiedades

IUPAC Name |

2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-15-10(19)8-9(14-11(15)12)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSHSPNFYFRXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(N=C1N)N(C=N2)C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965604 | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-1-methyl-1,2,3,9-tetrahydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5132-79-6 | |

| Record name | NSC70899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-1-methyl-1,2,3,9-tetrahydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.